alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate

Purity specification Salt form selection Assay methodology

α-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate (CAS 71662-13-0; ≥95% dry basis) is a bis-phosphorylated α-D-glucose derivative supplied as a crystalline powder with an anhydrous molecular weight of 736.81 g/mol. It serves as the essential cofactor/intermediate for phosphoglucomutases (α- and β-isoforms) and hexoglucomutases, enabling their identification, differentiation, and characterization in vitro.

Molecular Formula C12H27NO12P2
Molecular Weight 439.29 g/mol
CAS No. 71662-13-0
Cat. No. B160247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate
CAS71662-13-0
Synonymsα-D-glucopyranose, 1,6-bis(dihydrogen phosphate), cyclohexanamine (1:4), hydrate
Molecular FormulaC12H27NO12P2
Molecular Weight439.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C6H13N.C6H14O12P2/c7-6-4-2-1-3-5-6;7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h6H,1-5,7H2;2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t;2-,3-,4+,5-,6-/m.1/s1
InChIKeyJNKMYTNKPGUWKO-RRNUZJGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-D-Glucose 1,6-Bisphosphate Tetra(Cyclohexylammonium) Salt Hydrate: Procurement-Relevant Identity and Class Position


α-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate (CAS 71662-13-0; ≥95% dry basis) is a bis-phosphorylated α-D-glucose derivative supplied as a crystalline powder with an anhydrous molecular weight of 736.81 g/mol . It serves as the essential cofactor/intermediate for phosphoglucomutases (α- and β-isoforms) and hexoglucomutases, enabling their identification, differentiation, and characterization in vitro [1]. As a salt form of the endogenous metabolic regulator glucose-1,6-bisphosphate, this compound is employed across enzymology, mass spectrometry, and metabolic regulation studies where a defined, water-soluble (50 mg/mL) preparation is required .

Why Salt Form and Purity Basis Dictate Selection of α-D-Glucose 1,6-Bisphosphate Preparations


The biological activity of glucose-1,6-bisphosphate resides in the bisphosphorylated glucopyranose anion; however, the counterion identity and purity specification directly affect molecular weight per mole of active species, solubility behavior, and compatibility with downstream analytical detection . The tetra(cyclohexylammonium) (CHA) salt (MW 736.81 anhydrous) carries a ~1.5-fold mass penalty over the potassium salt (MW 492.48), meaning that gravimetrically equivalent masses deliver different molar amounts of the active bisphosphate species . Furthermore, the CHA salt is specified at ≥95% on a dry basis, while the potassium salt (Sigma 49225) is specified at ≥99.0% by TLC, representing distinct purity benchmarks that are not directly interchangeable in quantitative enzymology or mass spectrometry workflows .

Quantitative Differentiation Evidence: α-D-Glucose 1,6-Bisphosphate Tetra(Cyclohexylammonium) Salt Hydrate vs. Closest Comparators


Purity Specification: ≥95% Dry Basis (CHA Salt) vs. ≥99.0% TLC (Potassium Salt) – Divergent Assay Methodologies

The CHA salt (Sigma G5875) is certified at ≥95% on a dry basis, whereas the potassium salt (Sigma 49225) is certified at ≥99.0% by TLC . These are fundamentally different purity metrics: 'dry basis' accounts for residual water and volatile counterion content, while TLC purity reflects organic impurity profiling. The Sigma product comparison table reveals that neither specification is directly convertible to the other; users reporting quantitative enzymology data must document the exact salt form and purity basis to ensure inter-study reproducibility .

Purity specification Salt form selection Assay methodology

Molecular Weight Distinction: 736.81 g/mol (CHA Salt) vs. 492.48 g/mol (Potassium Salt) – Impact on Molar Dosing

The anhydrous molecular weight of the CHA salt is 736.81 g/mol (C₆H₁₄O₁₂P₂·4C₆H₁₃N), compared with 492.48 g/mol for the tetrapotassium salt (C₆H₁₀K₄O₁₂P₂) . This 1.50-fold difference means that a 1 mg/mL stock solution of the CHA salt delivers approximately 1.36 mM of the active bisphosphate species, while the same gravimetric concentration of the potassium salt delivers approximately 2.03 mM . In enzyme activation assays where glucose-1,6-bisphosphate operates at low micromolar Ka values (0.5–1.8 µM for phosphoglucomutase), this molar discrepancy can produce erroneous apparent potency differences if salt forms are inadvertently interchanged [1].

Molecular weight Molar dosing Enzyme kinetics

Phosphoglucomutase Activation Affinity: Glucose 1,6-Bisphosphate (Ka 0.5–1.8 µM) vs. Fructose 2,6-Bisphosphate (Ka 6–11.7 µM) – 6- to 12-Fold Selectivity Advantage

In head-to-head activation studies using dephosphorylated phosphoglucomutase from plant (pea, mung bean) and animal (rabbit muscle) sources, glucose 1,6-bisphosphate exhibited an activation constant (Ka) of 0.5–1.8 µM, whereas fructose 2,6-bisphosphate required 6–11.7 µM and fructose 1,6-bisphosphate required ~7 µM to achieve comparable activation [1]. This represents a 3- to 23-fold higher affinity of the enzyme for glucose 1,6-bisphosphate relative to the fructose bisphosphate analogs. The glucose 1,6-bisphosphate Ka of ~0.1 µM for saturating phosphomutases has been independently corroborated [2].

Phosphoglucomutase Activation constant Enzyme regulation

Hexokinase Inhibition: IC₅₀ = 0.4 mM in Astroglial Cells and Ki ≈ 0.2 mM in Pancreatic Islets – Concentration-Dependent Regulatory Profile

D-Glucose-1,6-bisphosphate inhibited astroglial hexokinase in a concentration-dependent manner with an IC₅₀ of approximately 0.4 mM, achieving near-complete inhibition at 1.2 mM [1]. In pancreatic islet homogenates, the Ki for hexokinase inhibition was determined to be approximately 0.2 mM, compared with a Ki of 0.13 mM for glucose-6-phosphate [2]. By contrast, glucose-1,6-bisphosphate activates phosphofructokinase-1 and pyruvate kinase, creating a bifurcated regulatory effect that is not recapitulated by glucose-6-phosphate or fructose-2,6-bisphosphate alone [3].

Hexokinase inhibition Glycolysis regulation IC50

Validated Mass Spectrometry Standard: Bisphosphorylated Glycan Reference for Lipid A Pyrophosphate Artifact Discrimination

α-D-Glucose 1,6-bisphosphate (CHA salt) and fructose-1,6-bisphosphate were employed as bisphosphorylated glycan standards in a multivaried tandem mass spectrometry approach (MALDI-TOF/TOF, ESI-QTOF, FT-ICR) to determine whether pyrophosphate anions observed in lipid A from Gram-negative bacteria (E. coli, P. aeruginosa, S. enterica, Yersinia spp.) were authentic structural features or ionization artifacts [1]. The study demonstrated that glucose-1,6-bisphosphate produced weak pyrophosphate fragments only upon dissociation, confirming that abundant pyrophosphate signals in lipid A spectra arise from genuine diphosphate moieties and not from gas-phase phosphate condensation [1]. This validated application is specifically documented on the Sigma-Aldrich product page for the CHA salt (G5875) .

Mass spectrometry Glycan standard Lipid A

Solubility and Visual Clarity: 50 mg/mL, Clear, Colorless to Very Faintly Yellow (CHA Salt) – Comparable Aqueous Performance with Distinct Visual Specification

The CHA salt achieves a solubility of 50 mg/mL in water, yielding a clear, colorless to very faintly yellow solution . This is quantitatively identical to the potassium salt (49225), which also delivers 50 mg/mL as a clear, colorless solution . However, the CHA salt's acceptance of a 'very faintly yellow' tint distinguishes it from the stricter 'colorless' specification of the potassium salt. Additionally, the Sigma product G7886 (an alternative salt form) exhibits 'clear to very slightly hazy' solution quality at the same concentration, while F0752 yields a 'clear to hazy' solution at 100 mg/mL . These nuanced differences in solution clarity affect suitability for spectrophotometric and fluorometric coupled-enzyme assays where baseline absorbance or light scatter must be minimized.

Solubility Solution clarity Formulation

Procurement-Driven Application Scenarios for α-D-Glucose 1,6-Bisphosphate Tetra(Cyclohexylammonium) Salt Hydrate


Phosphoglucomutase and Hexoglucomutase Identification, Differentiation, and Characterization

The CHA salt is the standard cofactor preparation for distinguishing α-phosphoglucomutase, β-phosphoglucomutase, and α- and β-hexoglucomutase activities in purified enzyme preparations and biological extracts . With a phosphoglucomutase activation Ka of 0.5–1.8 µM, the compound provides the high-affinity activation necessary for unambiguous enzyme classification, unlike fructose-2,6-bisphosphate which requires 6–12 µM and may produce false-negative results if used as a substitute [1]. Researchers should prepare stock solutions at 50 mg/mL in water and dilute into assay buffer to achieve final concentrations in the 1–50 µM range for phosphoglucomutase activation or 50–200 µM for phosphopentomutase cofactor activity [2].

Bisphosphorylated Glycan Mass Spectrometry Reference Standard for Lipid A Structural Analysis

As documented in the PNAS 2008 study, the CHA salt serves as a validated bisphosphorylated glycan standard for tandem mass spectrometry workflows (MALDI-TOF/TOF, ESI-QTOF, FT-ICR) designed to discriminate authentic pyrophosphate modifications in lipid A from gas-phase condensation artifacts [3]. Laboratories investigating bacterial virulence, endotoxin structure, or LPS modifications should use this compound alongside fructose-1,6-bisphosphate as an independent control to establish baseline phosphate vs. pyrophosphate fragmentation patterns prior to analyzing unknown lipid A samples [3]. The ≥95% dry basis purity and defined solubility profile support reproducible MS signal intensity across technical replicates .

Glycolytic Flux Regulation Studies: Hexokinase Inhibition and Phosphofructokinase-1/Pyruvate Kinase Activation

The compound's dual regulatory profile—hexokinase inhibition (IC₅₀ = 0.4 mM) combined with phosphofructokinase-1 and pyruvate kinase activation—makes it uniquely suited for in vitro glycolytic flux reconstitution experiments [4][5]. Unlike glucose-6-phosphate (which only inhibits hexokinase) or fructose-2,6-bisphosphate (which only activates PFK-1), glucose-1,6-bisphosphate simultaneously modulates both gatekeeping steps of glycolysis, enabling physiologically relevant metabolic modeling [5]. When designing dose-response studies, users must account for the 736.81 g/mol molecular weight to ensure accurate molar concentration calculations .

Phosphopentomutase Cofactor in Pentose Phosphate Pathway and Purine Metabolism Assays

α-D-Glucose 1,6-bisphosphate acts as an essential cofactor for bacterial phosphopentomutase (EC 5.4.2.7), with a standard working concentration of 50 µM in the presence of 0.1 mM MnCl₂ [2]. This application is critical for laboratories studying nucleotide salvage pathways, hyperthermophilic enzyme kinetics (e.g., Thermotoga maritima PPM), or developing coupled enzyme assays for ribose-1-phosphate detection [2]. The CHA salt's 50 mg/mL aqueous solubility facilitates preparation of concentrated stock solutions that minimize diluent volume effects in sensitive kinetic assays .

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